

m-PEG3-S-PEG3-Boc: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: *m*-PEG3-S-PEG3-Boc

Cat. No.: B3325112

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CAS Number: 2055040-96-3

This technical guide provides an in-depth overview of **m-PEG3-S-PEG3-Boc**, a heterobifunctional linker molecule integral to the advancement of targeted protein degradation, specifically in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the properties, applications, and experimental considerations of this linker.

Core Concepts and Physicochemical Properties

m-PEG3-S-PEG3-Boc is a polyethylene glycol (PEG) and alkyl/ether-based PROTAC linker. Its structure features two PEG3 moieties separated by a central sulfide group, with one terminus capped by a methoxy group and the other protected by a tert-butyloxycarbonyl (Boc) group. This unique architecture imparts desirable physicochemical properties for PROTAC development, including enhanced solubility and flexibility of the resulting degrader molecule.

While specific experimental data for **m-PEG3-S-PEG3-Boc** is not extensively published, its properties can be inferred from data on structurally similar PEGylated molecules.

Table 1: Physicochemical Properties of **m-PEG3-S-PEG3-Boc** and Related Compounds

Property	Value/Information	Source
CAS Number	2055040-96-3	[1]
Molecular Formula	C20H40O8S	[2]
Molecular Weight	440.59 g/mol	[2]
Appearance	Predicted: Solid powder	N/A
Purity	Typically ≥95% or ≥98%	[2][3]
Boiling Point	496.6±45.0 °C (Predicted)	[3]
Density	1.063±0.06 g/cm3 (Predicted)	[3]
Solubility	Expected to be soluble in DMSO, DMF, and DCM. PEG linkers generally increase aqueous solubility.[4][5][6]	Inferred from similar compounds
Storage	Recommended: -20°C for long-term storage to prevent degradation.[7]	General recommendation for PEGylated compounds
Stability	Stable for years if stored properly in solid form. Avoid repeated freeze-thaw cycles of solutions.	General recommendation for PEGylated compounds

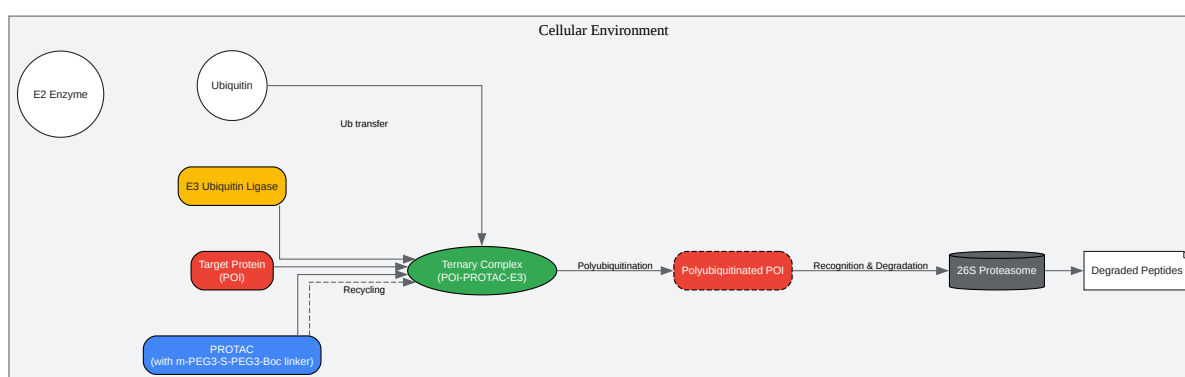
Mechanism of Action in Targeted Protein Degradation

m-PEG3-S-PEG3-Boc serves as a crucial component in the construction of PROTACs. A PROTAC is a heterobifunctional molecule designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate a target protein of interest (POI).[8][9]

The general mechanism of action for a PROTAC is as follows:

- Ternary Complex Formation: The PROTAC molecule, containing the **m-PEG3-S-PEG3-Boc** linker, simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex. The flexibility and length of the PEG linker are critical for optimizing the formation and stability of this complex.[10]
- Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI.
- Proteasomal Degradation: The polyubiquitinated POI is then recognized and targeted for degradation by the 26S proteasome.
- Recycling: The PROTAC molecule is released after inducing ubiquitination and can catalytically induce the degradation of multiple POI molecules.[8]

The following diagram illustrates this signaling pathway:



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Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The synthesis of a PROTAC using **m-PEG3-S-PEG3-Boc** involves a series of chemical reactions to conjugate a POI-binding ligand and an E3 ligase-binding ligand to the linker. The following is a generalized experimental protocol.

Boc Deprotection of m-PEG3-S-PEG3-Boc

The first step is typically the removal of the Boc protecting group to expose a reactive amine for conjugation.

Materials:

- **m-PEG3-S-PEG3-Boc**
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Rotary evaporator

Procedure:

- Dissolve **m-PEG3-S-PEG3-Boc** in a 1:1 mixture of DCM and TFA.
- Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

- Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
- Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with DCM.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected linker (m-PEG3-S-PEG3-NH₂).

PROTAC Synthesis via Amide Coupling

This protocol describes the coupling of a carboxylic acid-containing ligand (either for the POI or E3 ligase) to the deprotected linker.

Materials:

- Deprotected m-PEG3-S-PEG3-NH₂ linker
- Carboxylic acid-functionalized ligand
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar coupling agent
- DIPEA (N,N-Diisopropylethylamine)
- Anhydrous DMF (Dimethylformamide)
- Preparative HPLC system

Procedure:

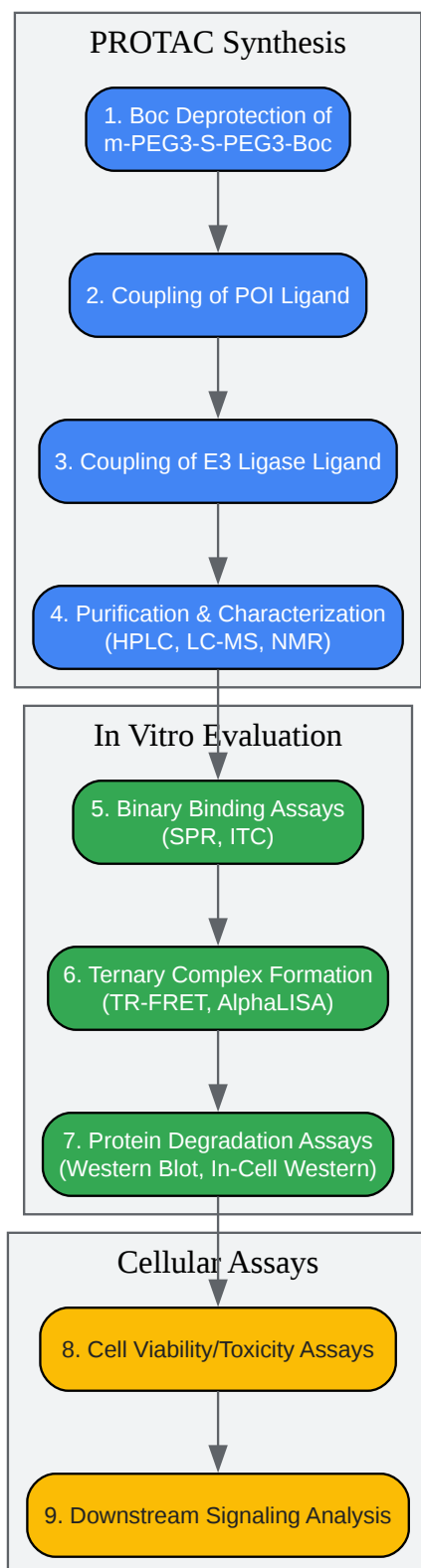
- Dissolve the carboxylic acid-functionalized ligand (1.0 equivalent) and HATU (1.2 equivalents) in anhydrous DMF.
- Add DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

- Add a solution of the deprotected m-PEG3-S-PEG3-NH2 linker (1.1 equivalents) in anhydrous DMF to the reaction mixture.
- Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.
- Upon completion, the crude product can be purified by preparative HPLC to yield the final PROTAC molecule. The second ligand can be attached in a similar manner to the other end of the linker if it was not pre-functionalized.

Experimental Workflow

The development and characterization of a PROTAC utilizing **m-PEG3-S-PEG3-Boc** follows a structured workflow.

The following diagram outlines a typical experimental workflow for PROTAC development:



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Caption: Experimental workflow for PROTAC development.

This workflow begins with the chemical synthesis and purification of the PROTAC molecule, followed by a series of in vitro and cellular assays to evaluate its efficacy and mechanism of action. Key steps include confirming binding to both the target and E3 ligase, assessing the formation of the ternary complex, and quantifying the degradation of the target protein in a cellular context.[11]

Conclusion

m-PEG3-S-PEG3-Boc is a versatile and valuable linker for the synthesis of PROTACs. Its PEGylated structure offers favorable physicochemical properties that can enhance the solubility and cell permeability of the resulting degrader molecules. A thorough understanding of its properties and the experimental workflows for its use is essential for the successful development of novel protein degraders. This technical guide provides a foundational resource for researchers embarking on the design and synthesis of PROTACs for therapeutic applications.

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